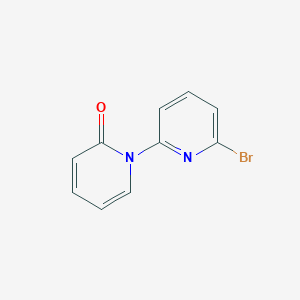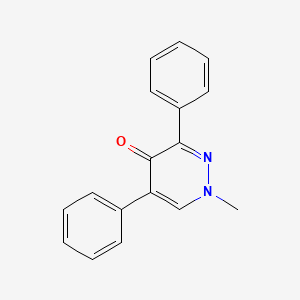
1-methyl-3,5-diphenylpyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3,5-diphenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, phenyl groups at positions 3 and 5, and a keto group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-methyl-3,5-diphenylpyridazin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of hydrazones derived from 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent playing a crucial role in the yield and purity of the final product.
Example Synthetic Route:
Starting Materials: 1,3-diphenyl-1,3-propanedione and methylhydrazine.
Reaction Conditions: The reaction is carried out in ethanol with a catalytic amount of acetic acid.
Procedure: The starting materials are mixed and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent production of high-purity compound.
Análisis De Reacciones Químicas
1-methyl-3,5-diphenylpyridazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation
Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic medium.
Products: Oxidation typically leads to the formation of carboxylic acids or other oxygenated derivatives.
Reduction
Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Products: Reduction can yield alcohols or amines, depending on the specific conditions and reagents used.
Substitution
Reagents and Conditions: Electrophilic or nucleophilic reagents under appropriate conditions.
Products: Substitution reactions can introduce various functional groups into the pyridazine ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-methyl-3,5-diphenylpyridazin-4(1H)-one has several applications in scientific research:
Chemistry
Catalysis: It can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Material Science: Its derivatives are studied for their potential use in organic electronics and photonics.
Biology
Enzyme Inhibition: Some derivatives of this compound have been found to inhibit specific enzymes, making them potential candidates for drug development.
Antimicrobial Activity: Research has shown that certain derivatives exhibit antimicrobial properties, which could be useful in developing new antibiotics.
Medicine
Pharmacology: The compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Dye and Pigment Production: It is used as an intermediate in the synthesis of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-methyl-3,5-diphenylpyridazin-4(1H)-one depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system and the specific derivative used.
Comparación Con Compuestos Similares
1-methyl-3,5-diphenylpyridazin-4(1H)-one can be compared with other pyridazine derivatives:
Similar Compounds
3,6-diphenylpyridazine: Lacks the methyl group at position 1, which can affect its chemical reactivity and biological activity.
4,5-diphenylpyridazin-3(2H)-one: Has a different substitution pattern, leading to variations in its chemical and physical properties
Propiedades
Número CAS |
59591-31-0 |
|---|---|
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
1-methyl-3,5-diphenylpyridazin-4-one |
InChI |
InChI=1S/C17H14N2O/c1-19-12-15(13-8-4-2-5-9-13)17(20)16(18-19)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
QGLNQEZZNQLZFJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-(3-pyridyl)-[1,3,4]-thiadiazole](/img/structure/B8703579.png)
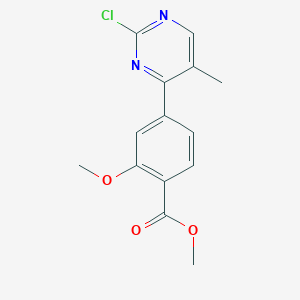

![1H-Benzimidazole, 2-[2-(methylthio)phenyl]-](/img/structure/B8703600.png)
![[3-(2-Bromoethoxy)propyl]benzene](/img/structure/B8703601.png)
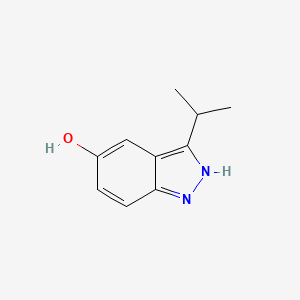
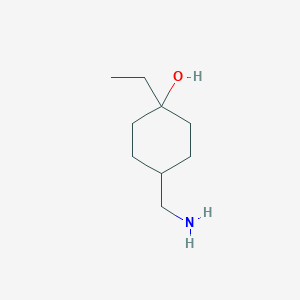
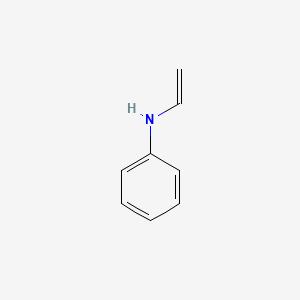

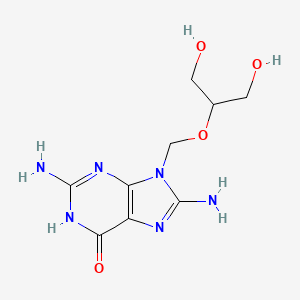
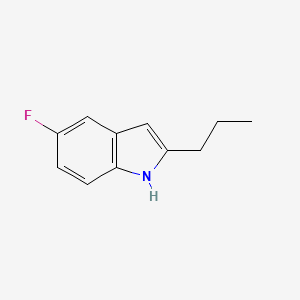
![3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one](/img/structure/B8703651.png)
